REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH2:9]([CH:11]1[O:13][CH2:12]1)Cl.[OH-].[K+]>>[OH:13][CH2:12][CH:11]1[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2][CH2:9]1 |f:2.3|
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the mixture had been cooled
|
Type
|
EXTRACTION
|
Details
|
it was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the ether extract
|
Type
|
WASH
|
Details
|
was washed with dilute potassium hydroxide solution and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the product was recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
OCC1COC2=C(O1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH2:9]([CH:11]1[O:13][CH2:12]1)Cl.[OH-].[K+]>>[OH:13][CH2:12][CH:11]1[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2][CH2:9]1 |f:2.3|
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the mixture had been cooled
|
Type
|
EXTRACTION
|
Details
|
it was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the ether extract
|
Type
|
WASH
|
Details
|
was washed with dilute potassium hydroxide solution and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the product was recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
OCC1COC2=C(O1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH2:9]([CH:11]1[O:13][CH2:12]1)Cl.[OH-].[K+]>>[OH:13][CH2:12][CH:11]1[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2][CH2:9]1 |f:2.3|
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the mixture had been cooled
|
Type
|
EXTRACTION
|
Details
|
it was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the ether extract
|
Type
|
WASH
|
Details
|
was washed with dilute potassium hydroxide solution and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the product was recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
OCC1COC2=C(O1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |